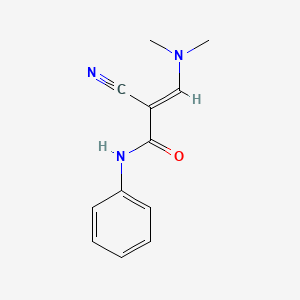

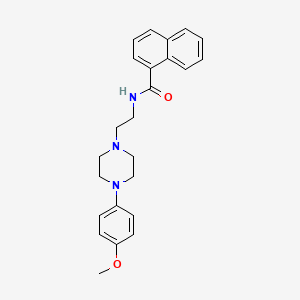

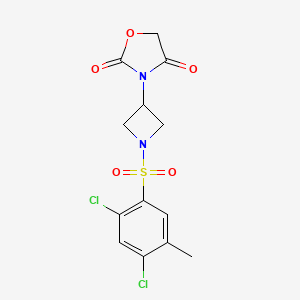

2-cyano-3-(dimethylamino)-N-phenylacrylamide

Overview

Description

“2-cyano-3-(dimethylamino)-N-phenylacrylamide” is a chemical compound that is part of a class of compounds known as N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis . They are used extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of N-cyanoacetamides, including “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

N-cyanoacetamides, including “this compound”, are known to react with a variety of N-nucleophiles to form polyfunctionally substituted azoles, azines, and related fused systems . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications

1. Dynamin GTPase Inhibition

The compound was identified as critical for inhibiting dynamin GTPase. Modifications to its structure, including replacement of the cyanoamide moiety, resulted in compounds with increased potency against dynamin I and II in vitro and in cells, demonstrating its potential application in cellular studies and drug development (Gordon et al., 2013).

2. Apoptosis Induction in Cancer Therapy

A related compound, 2-amino-3-cyano-7-(dimethylamino)-4H-chromene, showed potent apoptosis-inducing properties in multiple human cell lines, suggesting its application in cancer therapy. It was found to be effective in arresting cells at the G(2)/M stage and inducing apoptosis (Kemnitzer et al., 2004).

3. Photophysical Characterization in Micelles

Studies on similar compounds in micelles provided insights into their binding sites and photophysical characteristics. These findings have implications for the development of molecular probes and drug delivery systems (Nigam et al., 1995).

4. Antitumor Activity and Molecular Docking

The reaction of a similar compound with dimethylformamide dimethyl acetal under microwave irradiation showed outstanding antitumor activity against HepG2 cell lines. Molecular docking studies suggested its potential as a basis for developing new anticancer drugs (Fahim et al., 2019).

5. Potential Antidepressant Agents

Analogues of a related compound were synthesized and evaluated as potential antidepressant agents, highlighting the compound's potential application in the field of neuropsychiatric drug development (Clark et al., 1979).

6. Calcium Channel Antagonism

Crystal structure analysis of derivatives including the compound revealed their potential as calcium channel antagonists, suggesting applications in cardiovascular medicine (Triggle et al., 1980).

Future Directions

The future directions for research on “2-cyano-3-(dimethylamino)-N-phenylacrylamide” and similar compounds could include further exploration of their synthetic uses, particularly in the formation of biologically active novel heterocyclic moieties . Additionally, more research could be done to fully understand their mechanisms of action and potential applications in various fields.

Properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-15(2)9-10(8-13)12(16)14-11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,14,16)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQRAHUZMNXWFV-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2830882.png)

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)

![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)

![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)